molecular formula C23H28ClF3N4O3S B2695387 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-26-4

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine

Cat. No. B2695387
CAS RN: 2097938-26-4
M. Wt: 533.01
InChI Key: AVPRILAANIMNCZ-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Synthesis and Structural Activity Relationship (SAR)

Compounds incorporating the piperazine and pyrrolidine scaffolds have been synthesized and evaluated for their biological activities. For instance, aryl piperazine and pyrrolidine derivatives were synthesized to explore their antimalarial properties, particularly against Plasmodium falciparum strains resistant to chloroquine. The structure-activity relationship (SAR) studies indicated the importance of specific substituents for antimalarial activity. The research revealed that modifications in the aryl-alcohol series, incorporating hydroxyl groups, a propane chain, and fluorine, significantly influence the antiparasitic efficacy of these compounds (Mendoza et al., 2011).

Antiviral Applications

The investigation into bis(heteroaryl)piperazine (BHAP) derivatives for their role as non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the versatility of the piperazine ring in medicinal chemistry. Through the synthesis and evaluation of various analogues, researchers identified compounds with significantly enhanced potency against HIV-1 compared to earlier molecules. This research demonstrates the potential of piperazine derivatives in developing antiretroviral therapies (Romero et al., 1994).

Neuroleptic Agents Synthesis

The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which include piperidine or piperazine moieties bound to a fluorophenyl group, further exemplifies the chemical versatility and applicability of these structures. The preparation of key intermediates via rhodium-catalyzed hydroformylation showcases the intricate chemical manipulations possible with piperazine and piperidine derivatives, paving the way for the production of significant pharmaceutical agents (Botteghi et al., 2001).

Antitumor and Antifungal Activity

Research on the synthesis of compounds combining indole systems with heterocycles such as pyridine or piperazine has identified potential antitumor activities. The comparative analysis of pyridine versus piperazine derivatives indicated distinct differences in biological efficacy, with pyridine derivatives showing higher antitumor activity. This work underscores the critical role of structural components in modulating the biological effects of synthetic molecules (Andreani et al., 2008). Additionally, novel compounds featuring 1,2,3-triazoles, piperidines, and thieno pyridine rings have demonstrated moderate to good antifungal activity, highlighting the potential of these structures in addressing fungal infections (Darandale et al., 2013).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClF3N4O3S/c24-21-16-18(23(25,26)27)17-28-22(21)30-12-10-29(11-13-30)19-6-8-31(9-7-19)35(32,33)15-14-34-20-4-2-1-3-5-20/h1-5,16-17,19H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPRILAANIMNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine

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